molecular formula C12H7Br2Cl B12825119 2,2'-Dibromo-5-chloro-1,1'-biphenyl

2,2'-Dibromo-5-chloro-1,1'-biphenyl

Cat. No.: B12825119
M. Wt: 346.44 g/mol
InChI Key: RGVZFGNNPXHIHE-UHFFFAOYSA-N
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Description

2,2’-Dibromo-5-chloro-1,1’-biphenyl: is an organic compound with the molecular formula C12H7Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 2 and 2’ positions and a chlorine atom at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromo-5-chloro-1,1’-biphenyl can be achieved through various methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst.

    Direct Halogenation: Another approach is the direct halogenation of biphenyl derivatives using bromine and chlorine under controlled conditions.

Industrial Production Methods: Industrial production of 2,2’-Dibromo-5-chloro-1,1’-biphenyl may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Scientific Research Applications

Chemistry: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of more complex biphenyl derivatives. It serves as a precursor for the synthesis of various functionalized biphenyl compounds .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique substitution pattern allows for the exploration of new bioactive molecules with potential therapeutic applications .

Industry: In the industrial sector, 2,2’-Dibromo-5-chloro-1,1’-biphenyl is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2,2’-Dibromo-5-chloro-1,1’-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-withdrawing effects of the bromine and chlorine substituents. This activation facilitates various substitution and coupling reactions by stabilizing the transition states and intermediates .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its halogenated aromatic structure. These interactions can modulate the activity of the targets, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,2’-Dibromo-5-chloro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

Molecular Formula

C12H7Br2Cl

Molecular Weight

346.44 g/mol

IUPAC Name

1-bromo-2-(2-bromophenyl)-4-chlorobenzene

InChI

InChI=1S/C12H7Br2Cl/c13-11-4-2-1-3-9(11)10-7-8(15)5-6-12(10)14/h1-7H

InChI Key

RGVZFGNNPXHIHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Br)Br

Origin of Product

United States

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